- Convergent Synthesis of Pancratistatin from Piperonal and XyloseEuropean Journal of Organic Chemistry, 2009, (27), 4666-4673,
Cas no 94-53-1 (Piperonylic acid)
Piperonylic acid is a natural molecule with methylenedioxy function, which mimics the structure of trans cinnamic acid Piperonylic acid is a selective inactivator of trans cinnamate 4-hydroxylase
Piperonylic acid structure
Piperonylic acid Properties
Names and Identifiers
-
- Benzo[d][1,3]dioxole-5-carboxylic acid
- 3,4-Methylenedioxybenzoic acid
- Piperonylic acid, (3,4-Methylenedioxybenzoic acid)
- 3,4-Methylendioxy-benzoic acid
- 1-3-Benzodioxole-5-carboxylic acid~3,4-(Methylenedioxy)benzoic acid
- Piperonylic acid
- 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID
- 3,4-methylenedioxybenzenecarboxylic acid
- 5-benzodioxolecarboxylicacid
- heliotropicacid
- PIPEROYLICACID
- RARECHEM AL BO 0210
- 3,4-(Methylenedioxy)benzoic Acid
- Piperonylic acid (6CI, 7CI, 8CI)
- 1,3-Dioxaindane-5-carboxylic acid
- 2H-1,3-Benzodioxole-5-carboxylic acid
- 3,4-Dioxymethylenebenzoic acid
- 5-Benzodioxolecarboxylic acid
- Heliotropic acid
- NSC 10072
- NSC 119055
- Protocatechuic acid methylene ether
- 1,3-Benzodioxole-5-carboxylic Acid
- +Expand
-
- MFCD00005830
- VDVJGIYXDVPQLP-UHFFFAOYSA-N
- 1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
- O=C(C1C=C2C(OCO2)=CC=1)O
- 150206
Computed Properties
- 166.02700
- 1
- 4
- 1
- 166.027
- 12
- 192
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 55.8A^2
Experimental Properties
- 1.11350
- 55.76000
- 7477
- 1.5090 (estimate)
- Slightly soluble
- 254.32°C (rough estimate)
- 229-231 °C (lit.)
- 139.6℃
- 2420
- White prismatic or needle like crystals.
- It is slightly soluble in water, chloroform, cold ethanol and diethyl ether.
- 1.3579 (rough estimate)
Piperonylic acid Security Information
- GHS07
- DF4912765
- 3
- S26-S36/37/39
- R22; R37/38; R41
- Xn
- NONH for all modes of transport
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- Store at room temperature
- 22-37/38-41
- Danger
- Yes
Piperonylic acid Customs Data
- 29329970
-
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperonylic acid Price
Piperonylic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium chloride , 1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ; 24 h, 1 atm, 70 °C
Reference
- Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additivesGreen Chemistry, 2022, 24(17), 6511-6516,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C
Reference
- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper CatalystChemCatChem, 2018, 10(6), 1253-1257,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative AmidationOrganic Letters, 2017, 19(6), 1286-1289,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Benzyltrimethylammonium tribromide Solvents: Water
Reference
- Oxidation using quaternary ammonium polyhalides. V. Selective oxidation of benzyl alcohols by the use of benzyltrimethylammonium tribromideBulletin of the Chemical Society of Japan, 1989, 62(11), 3748-9,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom TransferOrganic Letters, 2021, 23(17), 6648-6653,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Potassium carbonate , Platinum Solvents: Water ; 80 °C
Reference
- Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in waterRSC Advances, 2016, 6(108), 106769-106777,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene , Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ; 1 - 24 h, rt
Reference
- Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidantAdvanced Synthesis & Catalysis, 2013, 355(6), 1098-1106,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl KetoneJournal of Organic Chemistry, 2023, 88(13), 8114-8122,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Reference
- Method for preparing aromatic carboxylic acid compound, China, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
Reference
- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acidsChemical Communications (Cambridge, 2018, 54(82), 11574-11577,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetramethylammonium bromide Solvents: Water ; pH 9, 25 - 30 °C; 30 °C → 45 °C; 3 h, 40 - 45 °C
Reference
- Method for preparation of piperonylic acid with heliotropine by phase transfer catalysis oxidation, China, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene , Sodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- A Domino Amidation Route to Indolines and Indoles: Rapid Syntheses of Anhydrolycorinone, Hippadine, Oxoassoanine, and PratosineOrganic Letters, 2005, 7(21), 4777-4779,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene , Water ; rt; 4 h, 85 °C
Reference
- PEG1000-DAIL/toluene temperature-dependent biphasic system that regulate homogeneously catalyzed oxidation of primary alcohols to carboxylic acidsActa Chimica Slovenica, 2010, 57(4), 927-930,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium persulfate , Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Water ; 24 h, 50 °C
Reference
- An efficient chromium(III)-catalyzed aerobic oxidation of methylarenes in water for the green preparation of corresponding acidsDalton Transactions, 2021, 50(36), 12413-12418,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetateTetrahedron Letters, 2014, 55(41), 5671-5675,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2069173-90-4 Solvents: Toluene ; 12 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Acceptorless dehydrogenation of primary alcohols to carboxylic acids by self-supported NHC-Ru single-site catalystsJournal of Catalysis, 2022, 408, 165-172,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Water Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 3 h, 10 bar, rt
Reference
- Visible-Light-Mediated Hydroxycarbonylation of Diazonium SaltsAdvanced Synthesis & Catalysis, 2018, 360(17), 3401-3405,
Synthetic Circuit 20
Piperonylic acid Raw materials
- Ethyl acetoacetate
- Borate(1-),tetrafluoro-
- 4-Bromo-1,2-methylenedioxybenzene
- 1,3-Benzodioxole-5-diazonium
- Piperonyl alcohol
- 1,3-Benzodioxol-5-yl-1H-pyrazol-1-ylmethanone
- 5-Methyl-1,3-benzodioxole
- (2H-1,3-benzodioxol-5-yl)boronic acid
Piperonylic acid Preparation Products
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Piperonylic acid Related Literature
-
1. 303. Derivatives of 1 : 2 : 3 : 4-tetrahydroxybenzene. Part V. The synthesis of parsley apiole and derivativesWilson Baker,R. I. Savage J. Chem. Soc. 1938 1602
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2. Isoflavonoid constituents of the heartwood of Cordyla africanaRodwill V. M. Campbell,James Tannock J. Chem. Soc. Perkin Trans. 1 1973 2222
-
3. CCCXXVIII.—The isomerism of the oximes. Part XXIII. Acyl derivativesOscar L. Brady,Gerald Patrick McHugh J. Chem. Soc. Trans. 1925 127 2414
-
4. 142. The constitution of croweacinA. R. Penfold,G. R. Ramage,J. L. Simonsen J. Chem. Soc. 1938 756
-
Anna K. Ressmann,Peter Gaertner,Katharina Bica Green Chem. 2011 13 1442
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M. Agostinha R. Matos,Manuel J. S. Monte,Clara C. S. Sousa,Ana R. R. P. Almeida,Victor M. F. Morais Org. Biomol. Chem. 2004 2 908
-
Jinliang Yang,Fei Xu,Suqing Shi,Jun Nie Photochem. Photobiol. Sci. 2012 11 1377
-
Robin Cauwenbergh,Vishakha Goyal,Rakesh Maiti,Kishore Natte,Shoubhik Das Chem. Soc. Rev. 2022 51 9371
-
Da-Liang Zhu,Hong-Xi Li,Ze-Ming Xu,Hai-Yan Li,David J. Young,Jian-Ping Lang Org. Chem. Front. 2019 6 2353
-
Tom Coleman,Rebecca R. Chao,John B. Bruning,James J. De Voss,Stephen G. Bell RSC Adv. 2015 5 52007
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